

# Cyclothialidine B from Streptomyces filipinensis: A Technical Guide

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Compound of Interest		
Compound Name:	Cyclothialidine B	
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#### Introduction

Cyclothialidine, a potent natural product isolated from the fermentation broth of Streptomyces filipinensis NR0484, represents a novel class of DNA gyrase inhibitors.[1] First identified through screening programs for new bacterial enzyme inhibitors, it possesses a unique 12-membered lactone ring partially integrated into a pentapeptide chain.[1][2] While exhibiting remarkable inhibitory activity against the bacterial enzyme DNA gyrase, its development as a broad-spectrum antibacterial agent has been hindered by poor penetration into bacterial cells. [1][3] This technical guide provides an in-depth overview of **Cyclothialidine B**, focusing on its production from Streptomyces filipinensis, with detailed experimental protocols, quantitative data, and a visualization of its mechanism of action.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data associated with the inhibitory activity of Cyclothialidine.

Table 1: In Vitro DNA Gyrase Inhibition



Compound	Target Enzyme	IC50 (μg/mL)	Reference	
Cyclothialidine	E. coli DNA gyrase	0.03	[2][4]	
Novobiocin	E. coli DNA gyrase	0.06	[2]	
Coumermycin A1	E. coli DNA gyrase	0.06	[2]	
Norfloxacin	E. coli DNA gyrase	0.66	[2]	
Ciprofloxacin	E. coli DNA gyrase	0.88	[2]	
Nalidixic Acid	E. coli DNA gyrase	26	[2]	

Table 2: Competitive Inhibition of ATPase Activity

Inhibitor	Enzyme	Inhibition Type	Ki (nM)	Reference
Cyclothialidine	E. coli DNA gyrase	Competitive	6	[5][6][7]

# **Experimental Protocols**

## **Protocol 1: Fermentation of Streptomyces filipinensis**

This protocol details the cultivation of S. filipinensis for the production of Cyclothialidine.

- 1. Seed Culture Preparation:
- Inoculate S. filipinensis NR0484 into a suitable seed medium, such as Tryptone-Yeast Extract Broth.[1]
- Incubate the culture for 48-72 hours at 28°C with continuous shaking.[1]

#### 2. Production Culture:

• Inoculate a production-scale fermentation medium with the seed culture.[1] The production medium should be optimized for secondary metabolite production, typically containing sources of carbon (e.g., glucose) and nitrogen (e.g., soya meal, yeast extract).[1]



• Incubate the production culture for 5-7 days at 28°C with vigorous shaking and aeration to ensure optimal growth and metabolite synthesis.[1]

#### **Protocol 2: Isolation and Purification of Cyclothialidine**

This protocol outlines the extraction and purification of Cyclothialidine from the fermentation broth.

#### 1. Extraction:

- Harvest the culture broth and separate the mycelia from the supernatant via centrifugation (e.g., 10,000 x g for 20 minutes).[1]
- Extract the cell-free supernatant three times with an equal volume of ethyl acetate.[1]
- Pool the organic phases and concentrate them under vacuum using a rotary evaporator to obtain a crude oily residue.[1]
- 2. Chromatographic Purification:
- Dissolve the crude extract in a minimal volume of a suitable solvent mixture (e.g., chloroform-methanol).[1]
- Apply the dissolved extract to a silica gel column (e.g., 60-120 mesh) pre-equilibrated with a non-polar solvent like chloroform.[1]
- Elute the column with a stepwise gradient of increasing polarity, for instance, from 100% chloroform to a chloroform-methanol mixture (e.g., 9:1).[1]
- Further purification can be achieved using a sequence of column chromatography techniques including charcoal adsorption, Diaion HP-21, Amberlite CG-50, DEAE Toyopearl, and Toyopearl HW-40 SF.[4]
- Monitor the fractions for the presence of the active compound using a relevant bioassay, such as a DNA gyrase inhibition assay or an antibacterial assay against a susceptible bacterial strain.[1]



### **Protocol 3: DNA Gyrase Supercoiling Assay**

This assay is used to determine the inhibitory effect of Cyclothialidine on the supercoiling activity of DNA gyrase.

- 1. Reaction Setup:
- · Prepare a reaction mixture containing:
  - Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl<sub>2</sub>, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol).[1]
  - Relaxed plasmid DNA (e.g., pBR322) to a final concentration of approximately 25 μg/mL.
     [1]
  - ATP to a final concentration of 1 mM.[1]
  - Varying concentrations of Cyclothialidine (or DMSO as a vehicle control).[1]
  - E. coli DNA gyrase enzyme.[1]
- 2. Incubation and Termination:
- Incubate the reaction mixture at 37°C for 30-60 minutes.[1]
- Stop the reaction by adding a stop solution containing SDS and EDTA.[1]
- 3. Analysis:
- Load the samples onto a 1% agarose gel.[1]
- Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
   [1]
- Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize it under UV light.[1]
- Inhibition is observed as a decrease in the amount of the faster-migrating supercoiled DNA band compared to the control. The IC50 value is the concentration of Cyclothialidine that



reduces supercoiling activity by 50%.[1]

### **Protocol 4: ATPase Activity Assay**

This assay directly measures the inhibition of ATP hydrolysis by the GyrB subunit of DNA gyrase.

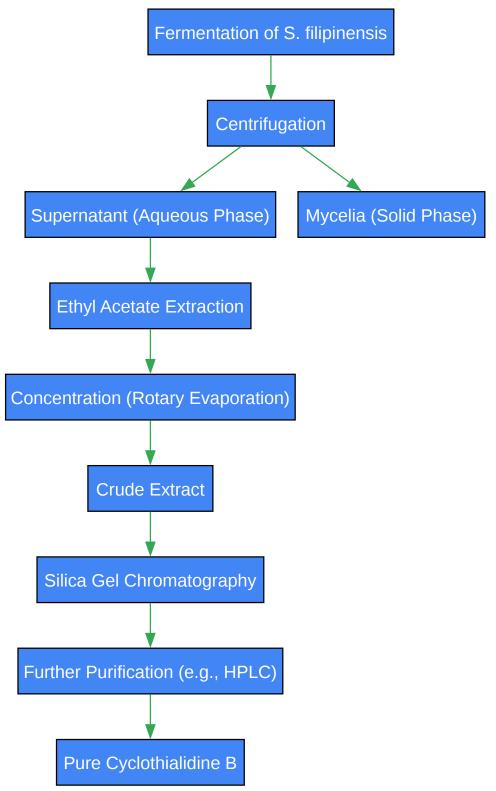
- 1. Reaction Setup:
- In a 96-well plate, combine the assay buffer, purified DNA gyrase B subunit, and varying concentrations of Cyclothialidine.[1]
- Initiate the reaction by adding ATP. For competitive inhibition studies, this is repeated at several different ATP concentrations.[1]
- 2. Incubation:
- Incubate the plate at 37°C for a defined period, for example, 60 minutes.[1]
- 3. Quantification:
- Measure the amount of ADP produced or the remaining ATP. This can be achieved through various methods:
  - Radioisotope Assay: Use [y-32P]ATP and measure the release of free 32Pi.[1]
  - Coupled Enzyme Assay: A pyruvate kinase/lactate dehydrogenase system can be used where ADP production is coupled to NADH oxidation, which is measured spectrophotometrically at 340 nm.[1]
  - Luminescence-Based Assay: Utilize a commercial kit that measures the remaining ATP via a luciferase reaction.[1]
- 4. Analysis:
- Calculate the rate of ATP hydrolysis for each inhibitor concentration.



• The Ki value can be determined by plotting the data using methods such as a Dixon or Lineweaver-Burk plot.[1]

# Visualizations Workflow for Cyclothialidine B Production and Isolation





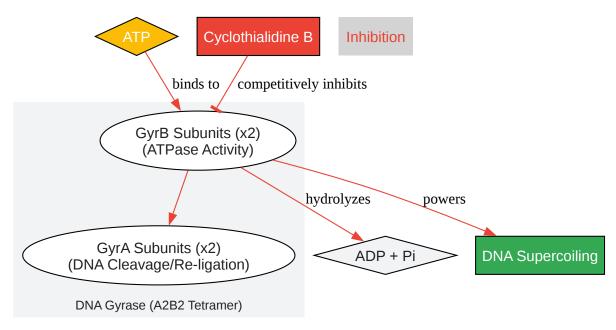
High-level workflow for the isolation and purification of Cyclothialidine.

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Caption: Workflow for  ${\bf Cyclothialidine}\ {\bf B}$  production and isolation.



## **Mechanism of Action of Cyclothialidine B**



Cyclothialidine competitively inhibits the ATPase activity of the DNA gyrase B subunit.

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Caption: Mechanism of action of Cyclothialidine B.

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